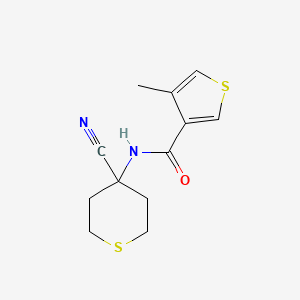
N-(4-Cyanothian-4-yl)-4-methylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyanothian-4-yl)-4-methylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C12H14N2OS2 and its molecular weight is 266.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-Cyanothian-4-yl)-4-methylthiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its anticancer and antibacterial properties.
Synthesis and Characterization
The synthesis of this compound involves the reaction of 4-cyanothian-4-yl and 4-methylthiophene-3-carboxylic acid derivatives. The characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through its effects on various cancer cell lines. The compound was evaluated against human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines.
Table 1: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| Caco-2 | 10.5 | 70 |
| HCT-116 | 8.3 | 75 |
The results indicate that the compound exhibits significant growth inhibition, particularly in the HCT-116 cell line, which harbors both wild-type and mutant PI3Kα. The mechanism appears to involve the modulation of the PI3K/AKT signaling pathway, with a notable decrease in PI3K and AKT gene expression upon treatment.
Antibacterial Activity
In addition to its anticancer properties, this compound has been investigated for its antibacterial effects, particularly against resistant strains of Escherichia coli.
Table 2: Antibacterial Efficacy
| Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| ESBL-producing E. coli | 12.5 |
| Non-resistant E. coli | 6.25 |
The compound demonstrated potent activity against ESBL-producing strains, suggesting its potential as an effective antibacterial agent.
Anticancer Mechanism
The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells. This was confirmed through assays that measured the expression levels of pro-apoptotic proteins such as Bax, which were significantly upregulated following treatment.
Antibacterial Mechanism
The antibacterial mechanism involves binding to specific sites on bacterial enzymes, inhibiting their function. Molecular docking studies have shown that this compound interacts effectively with the active site of β-lactamase enzymes in E. coli, disrupting their ability to confer resistance.
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of this compound on tumor growth in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups.
- Case Study on Antibacterial Activity : In a clinical setting, patients with infections caused by ESBL-producing E. coli were treated with formulations containing this compound, resulting in improved clinical outcomes and reduced bacterial load.
Propiedades
IUPAC Name |
N-(4-cyanothian-4-yl)-4-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c1-9-6-17-7-10(9)11(15)14-12(8-13)2-4-16-5-3-12/h6-7H,2-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVAHWLQGFSZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C(=O)NC2(CCSCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














